Rotigaptide

Vue d'ensemble

Description

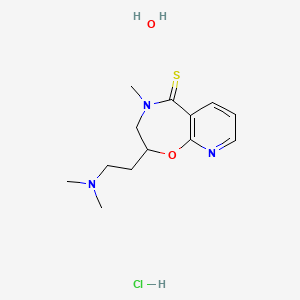

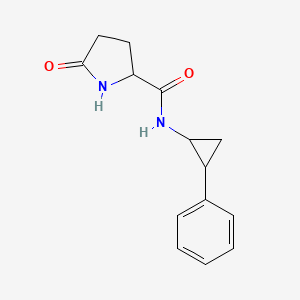

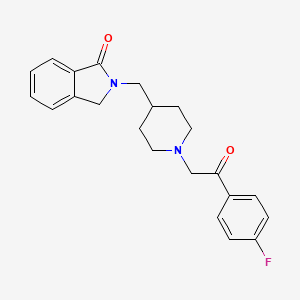

Le rotigaptide est un analogue peptidique qui a fait l'objet d'études cliniques pour le traitement des arythmies cardiaques, en particulier de la fibrillation auriculaire . Il est connu pour augmenter la conductance intercellulaire des jonctions communicantes dans les cellules musculaires cardiaques . Les jonctions communicantes sont des canaux protéiques responsables de la conduction des impulsions électriques entre les cellules du cœur pour maintenir un rythme normal . La séquence peptidique du this compound est Ac-D-Tyr-D-Pro-D-Hyp-Gly-D-Ala-Gly-NH2 .

Applications De Recherche Scientifique

Rotigaptide has several scientific research applications, particularly in the fields of cardiology and cellular communication . It is being studied for its potential to treat atrial fibrillation by enhancing gap junction communication in cardiac cells . Additionally, this compound has shown promise in reducing cytokine-induced cell death in human islets, making it a potential therapeutic agent for diabetes . Its ability to improve myocardial gap-junction communication has also been investigated in the context of heart failure .

Mécanisme D'action

Target of Action

Rotigaptide, also known as ZP-123, primarily targets connexins , specifically connexin 43 (Cx43) . Connexins are proteins that form gap junctions in cardiac muscle cells. These gap junctions are responsible for conducting electrical impulses between cells in the heart to maintain normal rhythm .

Mode of Action

It is believed to exert its effects on cardiomyocyte gap junctions throughphosphorylation events . Each gap junction is composed of a series of connexons close to each other. Each connexon is made up of 6 functional units (connexins) that associate together to form a channel between adjacent cells . This compound acts at connexins, preferentially to Cx43. Treatment with this compound has been shown to activate various protein kinase C (PKC) isoforms to cause the phosphorylation of Cx43, which aids in the proper function of the connexon .

Biochemical Pathways

This compound is involved in the modulation of the gap junction intercellular conductance in cardiac muscle cells . By preventing the dephosphorylation and thereby uncoupling of Cx43, it increases intercellular conductance . This modulation of gap junctions is a promising and novel mechanism of action for the treatment of cardiovascular disorders .

Pharmacokinetics

It is known that this compound is a peptide analog , which suggests that it may be subject to proteolytic degradation and renal excretion, common pathways for peptide drugs.

Result of Action

This compound has been shown to reduce the dispersion and beat-to-beat variability of action potential duration (APD) and improve slowed conduction . This can defer the onset of arrhythmogenic spatially discordant alternans (SDA) by dynamic pacing and elevate the pacing threshold of ventricular fibrillation (VF) during therapeutic hypothermia . The effect of this compound on therapeutic hypothermia-enhanced vf inducibility was statistically insignificant .

Action Environment

The effectiveness of this compound can be influenced by environmental factors such as temperature. For instance, during therapeutic hypothermia, this compound was found to improve action potential duration dispersion and beat-to-beat variability and conduction disturbance . These beneficial electrophysiological effects were unable to significantly suppress therapeutic hypothermia-enhanced vf inducibility .

Analyse Biochimique

Biochemical Properties

Rotigaptide interacts with connexins, preferentially connexin 43 (Cx43) . It has been shown to activate various protein kinase C (PKC) isoforms to cause the phosphorylation of Cx43, which aids in the proper function of the connexon .

Cellular Effects

This compound has been shown to have a positive effect on cell-to-cell communication during physiological conditions and conditions with metabolic stress . It has also been shown to reduce cytokine-induced apoptosis in human islets .

Molecular Mechanism

The exact mechanism of action of this compound is not completely understood. It is believed to exert its effects on cardiomyocyte gap junctions through phosphorylation events . Each gap junction is composed of a series of connexons close to each other. Each connexon is made up of 6 functional units (connexins) that associate together to form a channel between adjacent cells .

Temporal Effects in Laboratory Settings

This compound has been shown to produce a small increase in cell-to-cell coupling during physiological conditions and a larger increase during conditions with metabolic stress . It has also been shown to prevent the loss of Cx43 protein expression in neonatal cardiomyocytes .

Dosage Effects in Animal Models

In animal models, this compound has been shown to prevent ovariectomy-induced bone loss . In another study, it was found that this compound treatment in mice and rats did not result in toxicity in either species .

Metabolic Pathways

It is known that it interacts with connexins, specifically connexin 43 (Cx43), and influences their phosphorylation state .

Subcellular Localization

Given its interaction with connexins, it is likely localized at the cell membrane where these proteins are typically found .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le rotigaptide est synthétisé par synthèse peptidique en phase solide, une méthode couramment utilisée pour la production de peptides . La synthèse implique l'addition séquentielle d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions de réaction incluent généralement l'utilisation de réactifs de couplage tels que la N,N'-diisopropylcarbodiimide et l'hydroxybenzotriazole pour faciliter la formation de liaisons peptidiques . Les groupes protecteurs sont éliminés à l'aide d'acide trifluoroacétique, et le produit final est clivé de la résine et purifié par chromatographie liquide haute performance .

Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et la reproductibilité . Le processus de purification est mis à l'échelle en utilisant une chromatographie liquide haute performance préparative, et le produit final est lyophilisé pour obtenir une forme poudre stable .

Analyse Des Réactions Chimiques

Types de réactions : Le rotigaptide subit principalement des réactions de formation et de clivage de liaisons peptidiques pendant sa synthèse . Il est relativement stable dans des conditions physiologiques et ne subit pas facilement des réactions d'oxydation, de réduction ou de substitution .

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse du this compound comprennent les acides aminés protégés, la N,N'-diisopropylcarbodiimide, l'hydroxybenzotriazole et l'acide trifluoroacétique . Les réactions sont généralement effectuées dans des solvants anhydres tels que le diméthylformamide .

Principaux produits formés : Le principal produit formé par la synthèse du this compound est le peptide lui-même, avec la séquence Ac-D-Tyr-D-Pro-D-Hyp-Gly-D-Ala-Gly-NH2 . La pureté du produit final est assurée par des techniques de purification et d'analyse rigoureuses .

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la cardiologie et de la communication cellulaire . Il est étudié pour son potentiel à traiter la fibrillation auriculaire en améliorant la communication des jonctions communicantes dans les cellules cardiaques . En outre, le this compound s'est montré prometteur pour réduire la mort cellulaire induite par les cytokines dans les îlots humains, ce qui en fait un agent thérapeutique potentiel pour le diabète . Sa capacité à améliorer la communication des jonctions communicantes myocardiques a également été étudiée dans le contexte de l'insuffisance cardiaque .

Mécanisme d'action

Le mécanisme d'action exact du this compound n'est pas complètement compris . On pense qu'il exerce ses effets sur les jonctions communicantes des cardiomyocytes par le biais d'événements de phosphorylation . Chaque jonction communicante est composée de connexons, qui sont formés de six connexines . On pense que le this compound active diverses isoformes de la protéine kinase C, conduisant à la phosphorylation de la connexine 43, ce qui améliore la communication des jonctions communicantes .

Comparaison Avec Des Composés Similaires

Le rotigaptide est unique en sa capacité à améliorer la communication des jonctions communicantes spécifiquement dans les cellules cardiaques . Des composés similaires incluent d'autres peptides antiarythmiques tels que l'AAP10, qui ciblent également les jonctions communicantes mais peuvent avoir des séquences peptidiques et des mécanismes d'action différents . La stabilité et l'efficacité du this compound dans des conditions de stress métabolique en font un candidat prometteur pour des applications thérapeutiques .

Propriétés

IUPAC Name |

(2R,4S)-1-[(2R)-1-[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]-N-[2-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]-4-hydroxypyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39N7O9/c1-15(25(41)30-12-23(29)39)32-24(40)13-31-26(42)22-11-19(38)14-35(22)28(44)21-4-3-9-34(21)27(43)20(33-16(2)36)10-17-5-7-18(37)8-6-17/h5-8,15,19-22,37-38H,3-4,9-14H2,1-2H3,(H2,29,39)(H,30,41)(H,31,42)(H,32,40)(H,33,36)/t15-,19+,20-,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJRASPBQLDRRY-TWTQBQJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)N)NC(=O)CNC(=O)C1CC(CN1C(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H]1C[C@@H](CN1C(=O)[C@H]2CCCN2C(=O)[C@@H](CC3=CC=C(C=C3)O)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39N7O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355151-12-1 | |

| Record name | Rotigaptide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0355151121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rotigaptide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13067 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ROTIGAPTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFA1W6KO7N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.